molecular formula C21H14ClN3O2 B5431233 2-(1H-benzimidazol-2-yl)-3-[5-(5-chloro-2-methoxyphenyl)-2-furyl]acrylonitrile

2-(1H-benzimidazol-2-yl)-3-[5-(5-chloro-2-methoxyphenyl)-2-furyl]acrylonitrile

Cat. No. B5431233
M. Wt: 375.8 g/mol
InChI Key: AOQNXPRHOZIKEW-JLHYYAGUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-benzimidazol-2-yl)-3-[5-(5-chloro-2-methoxyphenyl)-2-furyl]acrylonitrile is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. The compound is synthesized through a complex process that involves several steps.

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-2-yl)-3-[5-(5-chloro-2-methoxyphenyl)-2-furyl]acrylonitrile is not fully understood. However, studies have shown that the compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. The compound also inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
Studies have shown that this compound has several biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells, induce cell cycle arrest and apoptosis, and inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. The compound also has antifungal properties and can be used to treat fungal infections.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-(1H-benzimidazol-2-yl)-3-[5-(5-chloro-2-methoxyphenyl)-2-furyl]acrylonitrile in lab experiments is its potential as an anticancer and antifungal agent. The compound is also relatively easy to synthesize, which makes it a cost-effective option for researchers.
However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that the compound can be toxic to normal cells at high concentrations. Therefore, researchers need to be careful when working with this compound.

Future Directions

There are several future directions that researchers can explore with 2-(1H-benzimidazol-2-yl)-3-[5-(5-chloro-2-methoxyphenyl)-2-furyl]acrylonitrile. One of the directions is to further investigate the mechanism of action of the compound. This will help researchers understand how the compound works and how it can be used to treat cancer and fungal infections.
Another direction is to explore the potential of the compound as a drug delivery system. Studies have shown that the compound can be used to deliver drugs to cancer cells, which can improve the efficacy of the drugs and reduce their toxicity.
Conclusion
This compound is a chemical compound that has potential applications in various scientific research fields. The compound has anticancer and antifungal properties and can inhibit the growth of cancer cells and fungal infections. While the compound has several advantages, researchers need to be careful when working with it due to its potential toxicity. There are several future directions that researchers can explore with this compound, including investigating its mechanism of action and exploring its potential as a drug delivery system.

Synthesis Methods

The synthesis of 2-(1H-benzimidazol-2-yl)-3-[5-(5-chloro-2-methoxyphenyl)-2-furyl]acrylonitrile involves several steps. The first step involves the reaction of 5-chloro-2-methoxyphenylboronic acid and 2-amino-1H-benzimidazole in the presence of a palladium catalyst. This reaction yields 2-(1H-benzimidazol-2-yl)-5-chlorophenylboronic acid.
The second step involves the reaction of 2-(1H-benzimidazol-2-yl)-5-chlorophenylboronic acid with 2-furylboronic acid in the presence of a palladium catalyst. This reaction yields this compound.

Scientific Research Applications

2-(1H-benzimidazol-2-yl)-3-[5-(5-chloro-2-methoxyphenyl)-2-furyl]acrylonitrile has potential applications in various scientific research fields. One of the major applications of this compound is in the field of cancer research. Studies have shown that the compound has anticancer properties and can inhibit the growth of cancer cells.
The compound has also been studied for its potential use as an antifungal agent. Studies have shown that the compound has antifungal properties and can be used to treat fungal infections.

properties

IUPAC Name

(E)-2-(1H-benzimidazol-2-yl)-3-[5-(5-chloro-2-methoxyphenyl)furan-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClN3O2/c1-26-19-8-6-14(22)11-16(19)20-9-7-15(27-20)10-13(12-23)21-24-17-4-2-3-5-18(17)25-21/h2-11H,1H3,(H,24,25)/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOQNXPRHOZIKEW-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C2=CC=C(O2)C=C(C#N)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)Cl)C2=CC=C(O2)/C=C(\C#N)/C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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